molecular formula C12H20N4O4S B1452278 ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 1240169-35-0

ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1452278
CAS No.: 1240169-35-0
M. Wt: 316.38 g/mol
InChI Key: GIIUMCXFBJGJOB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H20N4O4S It is a derivative of pyrazole and piperazine, featuring a sulfonyl group and an ethyl ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution, where the sulfonylated pyrazole reacts with 1-ethylpiperazine.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It may be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler analog used in various chemical syntheses.

    4-Methylpiperazine: Another piperazine derivative with similar applications.

    Sildenafil Analogues: Compounds with similar sulfonyl-piperazine structures used in pharmaceuticals.

Uniqueness

Ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate is unique due to its combination of a pyrazole core, sulfonyl group, and piperazine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

ethyl 5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4S/c1-3-15-5-7-16(8-6-15)21(18,19)11-10(9-13-14-11)12(17)20-4-2/h9H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIUMCXFBJGJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=NN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate

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